PROSTAGLANDINS

Prostanoid receptor pharmacology EP1 receptor binding PGE2 analog selection

Prostaglandins (CAS 11000-26-3) represent the natural prostanoid class mixture—essential for broad pharmacological screening and analytical reference. Unlike synthetic analogs with engineered receptor selectivity (>1000-fold FP/EP4 discrimination), this natural mixture exhibits promiscuous receptor binding across EP, FP, DP, IP subtypes. Ideal for: baseline receptor profiling, COX pathway metabolite libraries, and analytical method development. For target-specific studies (e.g., FP receptor ocular pharmacology), procure selective analogs such as travoprost acid. Store at -20°C; inherent β-hydroxyketone lability demands anhydrous handling.

Molecular Formula C17H14NO5P
Molecular Weight 0
CAS No. 11000-26-3
Cat. No. B1171923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROSTAGLANDINS
CAS11000-26-3
Molecular FormulaC17H14NO5P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prostaglandins (CAS 11000-26-3) Technical Baseline and Procurement Profile for Scientific Research


Prostaglandins, designated under CAS 11000-26-3 as a broad mixture class, are a family of physiologically active lipid compounds derived enzymatically from arachidonic acid, functioning as local hormones with diverse receptor-mediated effects [1]. Naturally occurring prostaglandins such as PGD2, PGE2, PGF2α, and PGI2 exhibit the highest affinity for their respective cognate receptors but are the least selective agents when tested across the full prostanoid receptor panel, a critical limitation for research applications requiring target specificity [2]. The synthetic prostaglandin analog market, comprising both research-grade reference standards and pharmaceutical-grade materials, requires precise selection based on receptor subtype selectivity, metabolic stability, and formulation compatibility due to the inherent chemical lability of the natural prostaglandin core structure.

Prostaglandins (CAS 11000-26-3) Substitution Risks: Why Receptor Selectivity and Chemical Stability Prevent Simple Generic Swapping


Generic substitution among prostaglandin analogs is scientifically unsound due to profound differences in receptor subtype selectivity profiles, functional potency across target tissues, and chemical stability. Natural prostaglandins like PGE2 exhibit broad, non-selective binding across EP1, EP2, EP3, and EP4 receptors with varying affinities, while synthetic analogs such as travoprost acid achieve sub-nanomolar functional potency with >1000-fold selectivity for the FP receptor over other prostanoid subtypes [1]. Furthermore, the inherent chemical lability of the prostaglandin scaffold—particularly the β-hydroxyketone moiety in E-type prostaglandins and the exo-enol ether in prostacyclin (PGI2)—results in rapid dehydration, isomerization, or hydrolysis to biologically inactive metabolites under physiological conditions [2]. These receptor selectivity and stability differentials directly impact experimental reproducibility, therapeutic index, and cost-per-validated-result, making procurement decisions based solely on nominal class membership or lowest price a significant risk to research integrity and clinical outcomes.

Prostaglandins (CAS 11000-26-3) Comparative Data: Head-to-Head Receptor Affinity and Potency Metrics for Scientific Procurement


PGE2 vs. PGE1 EP1 Receptor Binding Affinity: 11-Fold Higher Affinity of PGE2 Guides Receptor Pharmacology Studies

In competition binding assays using recombinant human EP1 prostanoid receptors expressed in HEK-293 cells, prostaglandin E2 (PGE2) exhibited an 11-fold higher binding affinity compared to prostaglandin E1 (PGE1). PGE2 displaced bound [3H]-PGE2 with a Ki of 14.9 ± 2.2 nM, while PGE1 required a significantly higher concentration (Ki = 165 ± 29 nM) to achieve comparable displacement [1].

Prostanoid receptor pharmacology EP1 receptor binding PGE2 analog selection

Travoprost Acid vs. Latanoprost Acid FP Receptor Functional Potency: 17-Fold Greater Potency Informs Ocular Pharmacology Model Selection

At the cloned human ciliary body FP prostaglandin receptor, travoprost acid demonstrated 17-fold greater functional potency compared to latanoprost acid in phosphoinositide turnover assays. Travoprost acid achieved an EC50 of 3.2 ± 0.6 nM, whereas latanoprost free acid (PHXA85) required a 17-fold higher concentration (EC50 = 54.6 ± 12.4 nM; p < 0.001) to elicit equivalent receptor activation [1].

FP receptor agonism Ocular hypotensive agents Phosphoinositide turnover

Travoprost Acid FP Receptor Selectivity: >1000-Fold Discrimination Over EP and DP Receptors for Target-Specific Research

Travoprost acid exhibited the highest FP receptor selectivity among tested ocular hypotensive prostaglandin analogs. Its affinity for the FP receptor (Ki = 35 ± 5 nM) was 149-fold higher than its affinity for the EP3 receptor (Ki = 3,501 nM), 273-fold higher than its affinity for the EP1 receptor (Ki = 9,540 nM), and >1,171-fold higher than its affinity for the EP4 receptor (Ki = 41,000 nM). Binding to DP, IP, and TP receptors was negligible (Ki > 52,000 nM) [1].

FP receptor selectivity Prostanoid receptor profiling Off-target minimization

Misoprostol vs. Dinoprostone Clinical Efficacy in Labor Induction: Vaginal Misoprostol Demonstrates Superior Induction Success with Quantified Safety Trade-Offs

A systematic review and meta-analysis of 53 randomized controlled trials involving 10,455 patients compared vaginal misoprostol (PGE1 analog) versus vaginal dinoprostone (PGE2) for labor induction. Vaginal misoprostol demonstrated a statistically significant higher overall induction success rate and required less additional oxytocin administration. However, this efficacy advantage was accompanied by increased adverse events: higher frequencies of tachysystole, uterine hyperstimulation, abnormal cardiotocography, meconium-stained amniotic fluid, and Apgar score <7 at 1 minute in misoprostol groups compared to PGE2 groups [1].

Labor induction Cervical ripening Obstetric pharmacology

PGD2 DP Receptor Affinity: Synthetic Analog SQ27986 Exhibits 8-Fold Higher Affinity Than Endogenous Ligand PGD2

Among DP class prostanoids, the synthetic analog SQ27986 binds to the human platelet DP receptor with 8-fold higher affinity than the endogenous ligand PGD2. The rank order of compound affinities at the DP receptor was SQ27986 (Ki = 10 ± 2 nM) > RS93520 = ZK110841 = BW245C (Ki = 23–26 nM) > ZK118182 (Ki = 50 ± 9 nM) > PGD2 (Ki = 80 ± 5 nM). PGD2 was the least DP receptor-selective compound tested [1].

DP receptor pharmacology PGD2 analog development Inflammation research

PGI2 (Prostacyclin) Chemical Instability: Natural PGI2 Undergoes Rapid Hydrolysis to Inactive 6-keto-PGF1α, Mandating Use of Stable Analogs

Natural prostacyclin (PGI2) possesses an exo-enol ether moiety that renders it extremely unstable in neutral aqueous solutions, undergoing rapid hydrolysis to 6-keto-PGF1α, a metabolite with negligible biological activity. This inherent lability precludes the practical use of natural PGI2 in most in vitro and in vivo experimental settings [1]. Stable synthetic analogs such as iloprost, treprostinil, and epoprostenol incorporate structural modifications (e.g., carbacyclin scaffold or 3-oxa substitution) that confer resistance to hydrolysis and beta-oxidation, enabling reproducible pharmacological studies [2].

Prostacyclin stability PGI2 analog selection Pulmonary hypertension research

Prostaglandins (CAS 11000-26-3) High-Value Research and Industrial Applications: Evidence-Based Procurement Guidance


EP1 Receptor Pharmacology and Screening Assays

For research focused on EP1 prostanoid receptor binding, signaling, or antagonist screening, PGE2 should be selected over PGE1 due to its 11-fold higher binding affinity (Ki = 14.9 nM vs. 165 nM), which enables lower working concentrations, reduced compound consumption, and improved assay sensitivity [1]. Researchers validating EP1 receptor assays should use PGE2 as the reference agonist to establish baseline receptor occupancy curves.

FP Receptor Functional Studies and Ocular Pharmacology Models

For FP receptor functional studies, particularly in ocular pharmacology models of intraocular pressure reduction, travoprost acid is the preferred procurement choice. Its 17-fold greater potency at the human ciliary body FP receptor (EC50 = 3.2 nM) compared to latanoprost acid (EC50 = 54.6 nM) translates to lower effective concentrations and reduced experimental variability [2]. Additionally, its >1000-fold selectivity for FP over EP4 receptors minimizes confounding off-target effects [3].

Labor Induction and Obstetric Clinical Trials

In clinical trial design for labor induction, the choice between misoprostol (PGE1 analog) and dinoprostone (PGE2) must be informed by the quantified efficacy-safety trade-off established in the 2024 meta-analysis of 53 RCTs involving 10,455 patients. Vaginal misoprostol yields superior induction success but carries elevated risks of tachysystole and uterine hyperstimulation [4]. Clinical research protocols should incorporate these differential safety signals into patient selection criteria and monitoring regimens.

DP Receptor Signaling and cAMP Accumulation Assays

For DP receptor cAMP accumulation assays, synthetic analog SQ27986 should be procured over natural PGD2 to achieve 8-fold higher receptor binding affinity (Ki = 10 nM vs. 80 nM) [5]. This enhanced potency reduces compound consumption and improves signal-to-noise ratios in adenylyl cyclase-coupled functional assays.

Prostacyclin Receptor (IP) Pharmacology and Vascular Biology Research

For IP receptor pharmacology studies, natural PGI2 is functionally unsuitable due to its rapid hydrolysis to inactive 6-keto-PGF1α [6]. Stable synthetic analogs such as iloprost or treprostinil are mandatory for reproducible in vitro assays, ex vivo tissue bath experiments, and in vivo models of pulmonary hypertension or platelet aggregation [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROSTAGLANDINS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.